molecular formula C16H13ClN2O3 B4392865 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide

2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B4392865
M. Wt: 316.74 g/mol
InChI Key: BSZPKHQOAYXNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide, also known as C16H13ClN2O3, is a synthetic compound that belongs to the benzoxazole family. It has been studied for its potential use in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide involves the inhibition of certain enzymes such as tyrosinase and cholinesterase. It has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide in lab experiments include its unique chemical properties and potential therapeutic effects. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the study of 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide. These include further studies on its mechanism of action and potential therapeutic applications. It may also be studied for its potential use in drug development and as a tool for studying certain enzymes and biochemical pathways.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. Its unique chemical properties and potential therapeutic effects make it a promising candidate for drug development and the study of certain enzymes and biochemical pathways. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide has been studied for its potential use in scientific research due to its unique chemical properties. It has been shown to exhibit inhibitory effects on certain enzymes, making it a potential candidate for drug development. It has also been studied for its potential use in the treatment of cancer and other diseases.

Properties

IUPAC Name

2-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-10-4-2-3-5-12(10)18-15(20)9-19-13-7-6-11(17)8-14(13)22-16(19)21/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZPKHQOAYXNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide
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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide
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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide
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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide
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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide
Reactant of Route 6
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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide

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